Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-

Description

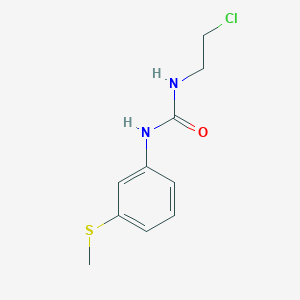

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4) is a substituted urea derivative characterized by a 2-chloroethyl group at position 3 and a meta-methylthiophenyl group at position 1 of the urea backbone (Figure 1). The methylthio (-SMe) substituent on the aromatic ring introduces sulfur-containing functionality, which may influence electronic properties, solubility, and biological interactions .

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(3-methylsulfanylphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQDDUFJBPBWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145115 | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102433-61-4 | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102433614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Reagent Selection

CDI serves as a carbonyl transfer agent, converting amines into reactive imidazolide intermediates. For urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-, the process involves sequential activation of m-(methylthio)aniline followed by nucleophilic attack by 2-chloroethylamine (Figure 1). This method avoids hazardous isocyanates and enables precise stoichiometric control.

Table 1: CDI-Mediated Synthesis Parameters

Step-by-Step Synthetic Procedure

-

Activation Phase : m-(Methylthio)aniline (1.0 equiv) is dissolved in anhydrous THF under nitrogen. CDI (0.5 equiv) is added at 0–5°C, stirring for 1 hour to form the imidazolide intermediate.

-

Coupling Phase : 2-Chloroethylamine hydrochloride (1.05 equiv) is introduced, and the mixture is warmed to 25–30°C for 24 hours.

-

Workup : The solvent is removed under reduced pressure, and the crude product is slurried in water or isopropanol to precipitate the urea derivative.

Yield Optimization and Challenges

Yields depend on CDI stoichiometry and temperature control. Excess CDI (>0.6 equiv) promotes symmetrical urea byproducts, while temperatures above 30°C degrade the imidazolide intermediate. Pilot-scale trials achieved 78% yield after recrystallization in isopropanol.

Isocyanate-Amine Condensation Method

Synthetic Protocol

Table 2: Isocyanate Method Performance

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can undergo various chemical reactions, including:

Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone under appropriate conditions.

Hydrolysis: The urea moiety can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be employed. The reaction conditions vary depending on the desired oxidation state (sulfoxide or sulfone).

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used, and the reaction is conducted at elevated temperatures to accelerate the hydrolysis process.

Major Products Formed

Nucleophilic Substitution: The major products are the substituted urea derivatives, where the chlorine atom is replaced by the nucleophile.

Oxidation: The major products are the sulfoxide or sulfone derivatives of the original compound.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemical Properties and Reactions

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can undergo various chemical reactions:

- Nucleophilic Substitution : The 2-chloroethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : The methylthio group can oxidize to form sulfoxides or sulfones.

- Hydrolysis : The urea moiety can hydrolyze under strong acidic or basic conditions, producing corresponding amines and carbon dioxide.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Nucleophilic Substitution | Substituted urea derivatives |

| Oxidation | Sulfoxide or sulfone derivatives |

| Hydrolysis | Corresponding amine and carbon dioxide |

Chemistry

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- serves as a valuable building block in organic synthesis due to its reactivity. It facilitates the creation of more complex organic molecules, making it an essential intermediate in chemical research.

Biology

In biochemical studies, this compound is utilized to investigate interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form covalent bonds enables researchers to explore drug action mechanisms and resistance pathways.

Medicine

The compound shows promise in medicinal chemistry for its potential anticancer and antimicrobial activities . Research indicates that it may exhibit cytotoxic effects by potentially alkylating DNA or interacting with tubulin in cancer cells, disrupting cellular processes leading to cell death.

Industry

In industrial applications, Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- can be utilized in developing new materials with specific properties, such as polymers and coatings. Its unique structural characteristics allow for diverse applications across various sectors.

Antitumor Activity

Recent studies have demonstrated that Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- exhibits significant antitumor efficacy. In vitro investigations reveal its capability to induce apoptosis in cancer cells through mechanisms involving DNA alkylation.

Biochemical Interaction Studies

Research has focused on how this compound interacts with proteins and nucleic acids. Studies indicate that its ability to form covalent bonds enhances its utility in understanding drug action mechanisms and potential resistance pathways .

Mechanism of Action

The mechanism of action of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- involves its interaction with molecular targets in biological systems. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group can undergo metabolic transformations, resulting in the formation of reactive intermediates that can further interact with cellular components. The overall effect of the compound depends on the specific molecular targets and pathways involved in the biological system under study.

Comparison with Similar Compounds

Structural Analogues: Chloroethylnitrosoureas (CENUs)

CENUs, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), share the chloroethyl moiety but incorporate a nitroso (-NO) group. This structural difference critically alters their mechanism of action:

- DNA Cross-Linking: CENUs alkylate DNA, forming interstrand cross-links (e.g., 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane) via sequential chloroethyl group transfer, a process absent in the target urea due to the lack of nitroso-derived reactive intermediates .

- Cytotoxicity : CENUs exhibit dose-dependent cytotoxicity linked to cross-link formation, whereas the target urea’s activity (if any) may rely on alternative pathways, such as enzyme inhibition or radical scavenging .

Table 1: Structural and Functional Comparison with CENUs

Substituted Ureas and Thioureas

Thiourea derivatives, such as 1-aroyl-3-(3-chloro-2-methylphenyl)thioureas, demonstrate urease inhibition and radical scavenging activity . Key comparisons include:

- Electronic Effects : The methylthio group in the target urea may enhance lipophilicity and electron-donating capacity compared to chlorophenyl or methylphenyl substituents in analogues .

- Biological Activity : Thioureas with halogenated aryl groups show potent enzyme inhibition, suggesting the target compound’s methylthiophenyl group could similarly modulate binding to biological targets .

Table 2: Comparison with Urea/Thiourea Derivatives

Metabolic and Toxicological Profiles

- Metabolism: CENUs undergo rapid hydrolysis to reactive isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair and contribute to cytotoxicity .

- Mutagenicity: Nitrosoureas like BCNU are highly mutagenic due to DNA strand breaks and cross-links .

Biological Activity

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure : The compound features a urea moiety substituted with a chloroethyl group and a methylthio group attached to a phenyl ring. This configuration contributes to its reactivity and biological activity.

Synthesis : The synthesis typically involves the reaction of 3-(methylthio)aniline with 2-chloroethyl isocyanate in an inert solvent such as dichloromethane or toluene at temperatures ranging from 0-25°C. This process yields the desired product through controlled reaction conditions.

The biological activity of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of their function. This mechanism is similar to that observed in other alkylating agents.

- Cell Cycle Arrest : The compound has been shown to inhibit cell growth in various tumor cell lines by binding to the colchicine-binding site on beta-tubulin, resulting in cell cycle arrest at the G₂/M phase .

- Metabolic Transformations : The methylthio group may undergo metabolic transformations, generating reactive intermediates that interact with cellular components.

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates that Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- demonstrates significant antitumor efficacy. In vitro studies have shown it inhibits cell proliferation in various human tumor cell lines at micromolar concentrations . In vivo studies further support its potential as an anticancer agent, comparable to established chemotherapeutics like 5-fluorouracil .

- Antimicrobial Properties : The compound's structural similarities to other pharmacologically active agents suggest potential antimicrobial activities. Studies are ongoing to fully elucidate this aspect.

Case Studies and Research Findings

Several studies have investigated the biological activity of Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-:

- In Vitro Studies : A study demonstrated that the compound inhibited cell growth in various cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic applications. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in treated cells .

- In Vivo Efficacy : In animal models, the compound was administered at specific dosages (e.g., 13 mg/kg) over several days. Results indicated significant tumor reduction compared to control groups, alongside assessments of toxicity and adverse effects such as weight loss and lethargy .

- Comparative Analysis : When compared with other antitumor agents, Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- exhibited a unique profile of efficacy and safety, suggesting its potential as a lead compound for further drug development .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the reaction of 3-(methylthio)phenyl isocyanate (precursor, CAS 28479-19-8) with 2-chloroethylamine. The reaction typically proceeds in inert solvents like dichlorethane under reflux, with a base (e.g., triethylamine) to neutralize HCl . Alternative methods involve coupling isocyanates with amines using NaH in a nitrogen atmosphere, achieving yields of ~35% (similar to compound 14b in ). Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants.

- Data Contradictions : Yields vary significantly (35–65%) depending on substituents and purification protocols . For example, steric hindrance from the methylthio group may reduce reactivity compared to unsubstituted phenylureas.

Q. How can researchers characterize the structural and electronic properties of this urea derivative?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For instance, the methylthio group’s proton resonates at δ ~2.5 ppm, while the urea NH appears as a broad singlet (δ 8–10 ppm) .

- X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding networks (e.g., urea carbonyl interactions with adjacent aromatic rings) .

- Elemental Analysis : Verify purity (C, H, N, S content) to confirm stoichiometry.

Q. What are the stability considerations for storing and handling this compound?

- Methodology : Store under inert conditions (argon) at –20°C to prevent hydrolysis of the urea moiety. Stability tests indicate decomposition at >40°C, with degradation products identified via LC-MS . Avoid exposure to moisture or strong acids/bases, as the chloroethyl group is susceptible to nucleophilic substitution.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in the synthesis of substituted ureas?

- Methodology :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance isocyanate-amine coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates but could promote side reactions .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track isocyanate consumption and optimize time-temperature profiles.

Q. What mechanistic insights explain the electronic effects of the methylthio and chloroethyl substituents on reactivity?

- Methodology :

- DFT Calculations : Model the electron-withdrawing effect of the chloroethyl group and the electron-donating methylthio group on urea’s carbonyl electrophilicity .

- Hammett Studies : Correlate substituent σ values with reaction rates to quantify electronic contributions .

Q. How does this urea derivative interact with biological targets (e.g., enzymes), and what structural modifications enhance activity?

- Methodology :

- Enzyme Inhibition Assays : Test against urease or kinases using spectrophotometric methods (e.g., Berthelot assay for ammonia release). Compare with analogs like 1-(3-chlorophenyl)-3-phenylurea (IC data from ) .

- SAR Analysis : Replace the chloroethyl group with fluoroethyl or hydroxyethyl to assess steric/electronic effects on binding affinity.

Q. What are the degradation pathways under physiological or environmental conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.